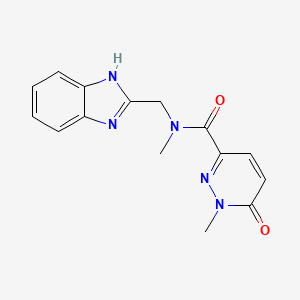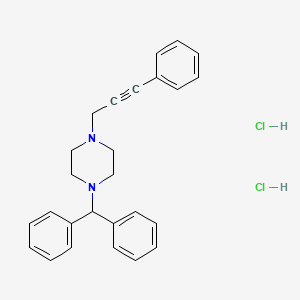
N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide, also known as BrPhCPP, is a cyclopropane-containing compound that has been widely studied for its potential applications in scientific research.
作用机制
The mechanism of action of N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide involves its binding to the cyclopropane site on the GABA(A) receptor. This binding results in a change in the conformation of the receptor, which in turn affects its activity. Specifically, N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide has been shown to enhance the activity of GABA(A) receptors containing the α1, α2, α3, and α5 subunits.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide are largely related to its modulation of GABA(A) receptor activity. Studies have shown that N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide can enhance the inhibitory effects of GABA on neuronal activity, leading to a decrease in excitability. This effect has been observed in both in vitro and in vivo studies.
实验室实验的优点和局限性
One advantage of N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide is its selectivity for the cyclopropane site on the GABA(A) receptor. This selectivity allows for targeted modulation of receptor activity, which can be useful in investigating the function of specific receptor subunits. However, one limitation of N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide is its relatively low potency compared to other GABA(A) receptor modulators.
未来方向
There are several potential future directions for research on N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide. One area of interest is the development of more potent analogs of N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide that can be used to further investigate the function of GABA(A) receptors. Another potential direction is the investigation of the effects of N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide on other neurotransmitter systems, such as glutamate and dopamine. Additionally, the potential therapeutic applications of N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide in neurological and psychiatric disorders could be explored.
合成方法
The synthesis of N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide involves the reaction of 3-bromophenylmagnesium bromide with 2,2-dichlorocyclopropanecarboxylic acid chloride, followed by the addition of phenylmagnesium bromide. The resulting compound is then purified through recrystallization.
科学研究应用
N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide has been studied for its potential as a tool for investigating the function of GABA(A) receptors in the brain. GABA(A) receptors are a type of neurotransmitter receptor that play a key role in the regulation of neuronal activity. N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropanecarboxamide has been shown to selectively bind to a specific site on the GABA(A) receptor, known as the cyclopropane site, and modulate its activity.
属性
IUPAC Name |
N-(3-bromophenyl)-2,2-dichloro-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrCl2NO/c17-12-7-4-8-13(9-12)20-14(21)15(10-16(15,18)19)11-5-2-1-3-6-11/h1-9H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBFADDLEIBTDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(2-methoxyphenoxy)phenyl]-N'-methylthiourea](/img/structure/B4976671.png)
![1-benzyl-3-(2-methoxyethyl)-8-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4976682.png)
![diethyl ({[4-(aminocarbonyl)phenyl]amino}methylene)malonate](/img/structure/B4976685.png)
![3-chloro-4-{[1-(1,4-dithiepan-6-yl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4976692.png)

![4-[1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-piperidinyl]thiomorpholine](/img/structure/B4976695.png)
![bis[4-(dimethylamino)phenyl]methanone (4,6-dimethyl-2-pyrimidinyl)hydrazone](/img/structure/B4976697.png)

![1-methyl-5-[4-(methylthio)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4976724.png)



![4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B4976754.png)
